(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
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Overview
Description
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes an allyl group, a methylsulfonyl group, and a cyanobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via a palladium-catalyzed allylation reaction.
Sulfonylation: The methylsulfonyl group is introduced by treating the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the cyanobenzamide moiety: This step involves the reaction of the intermediate with 4-cyanobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The cyanobenzamide moiety can be reduced to form an amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has shown potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide: Similar structure but with a methyl group instead of a cyano group.
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide: Similar structure but with a chloro group instead of a cyano group.
Uniqueness
The presence of the cyanobenzamide moiety in (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide imparts unique chemical properties, such as increased electron-withdrawing capability, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
4-cyano-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-3-10-22-16-9-8-15(27(2,24)25)11-17(16)26-19(22)21-18(23)14-6-4-13(12-20)5-7-14/h3-9,11H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTUPFSYRFKZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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